6-Chloro-1,3,5-triazine-2,4(1H,3H)-dione
Overview
Description
6-Chloro-1,3,5-triazine-2,4(1H,3H)-dione is a chemical compound belonging to the class of triazines. Triazines are heterocyclic compounds that contain three nitrogen atoms in a six-membered ring. This particular compound is known for its applications in various fields, including chemistry, biology, and industry.
Mechanism of Action
Target of Action
It is known that some 1,3,5-triazines display important biological properties . For example, hexamethylmelamine (HMM) and 2-amino-4-morphlino-s-triazine are used clinically due to their antitumor properties .
Mode of Action
It is known that 1,3,5-triazines can interact with their targets via sequential nucleophilic substitution of the c-cl bond by c-o, c-n, and c-s bonds .
Biochemical Pathways
Some 1,3,5-triazines have been found to exhibit antitumor activity, suggesting they may interact with pathways related to cell proliferation and apoptosis .
Result of Action
Some 1,3,5-triazines are known to have antitumor properties, suggesting that they may induce cell death or inhibit cell proliferation in certain types of cancer cells .
Biochemical Analysis
Biochemical Properties
6-Chloro-1,3,5-triazine-2,4(1H,3H)-dione plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, triazine derivatives, including this compound, have been shown to exhibit antimicrobial, antimalarial, and anticancer activities . These interactions often involve the inhibition of specific enzymes or the disruption of protein functions, leading to the desired biochemical effects.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, triazine derivatives have been observed to inhibit the growth of cancer cells by interfering with their metabolic pathways and inducing apoptosis . Additionally, they can modulate immune responses and exhibit antimicrobial properties by disrupting the cellular processes of pathogens.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, triazine derivatives have been shown to inhibit enzymes involved in DNA replication and repair, thereby preventing the proliferation of cancer cells . Additionally, this compound can alter gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. This compound has been found to be relatively stable under standard laboratory conditions, but its degradation products can also exhibit biological activity . Long-term studies have shown that continuous exposure to this compound can lead to cumulative effects on cellular processes, including changes in gene expression and metabolic flux.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can exhibit therapeutic effects, such as antimicrobial and anticancer activities . At high doses, it can cause toxic or adverse effects, including damage to vital organs and disruption of normal cellular functions. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcomes without causing significant toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism and biological activity. For example, triazine derivatives can be metabolized by cytochrome P450 enzymes, leading to the formation of active or inactive metabolites . These metabolic pathways can influence the compound’s efficacy and toxicity, as well as its overall impact on cellular processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can be transported by specific transporters or binding proteins, which facilitate its uptake and accumulation in target cells . The distribution of this compound within different tissues can also affect its therapeutic and toxic effects, as well as its overall pharmacokinetics.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, triazine derivatives have been shown to localize in the nucleus, where they can interact with DNA and other nuclear proteins to exert their effects on gene expression and cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
6-Chloro-1,3,5-triazine-2,4(1H,3H)-dione can be synthesized through several methods. One common method involves the reaction of cyanuric chloride with ammonia or amines. The reaction typically occurs in a solvent such as dioxane or dichloroethane, and the temperature is maintained at reflux conditions to achieve high yields .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using cyanuric chloride as the starting material. The process may include steps such as chlorination, amination, and purification to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-1,3,5-triazine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, alcohols, or thiols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include primary and secondary amines, alcohols, and thiols.
Oxidation and Reduction: Specific oxidizing or reducing agents are used depending on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the nature of the nucleophile or the oxidizing/reducing agent used. For example, substitution with an amine would yield an amino-triazine derivative .
Scientific Research Applications
6-Chloro-1,3,5-triazine-2,4(1H,3H)-dione has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trichloro-1,3,5-triazine:
2-Chloro-4,6-diamino-1,3,5-triazine: This compound is used in the synthesis of herbicides and exhibits different reactivity compared to 6-Chloro-1,3,5-triazine-2,4(1H,3H)-dione.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of a chlorine atom, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various substitution reactions makes it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
6-chloro-1H-1,3,5-triazine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2ClN3O2/c4-1-5-2(8)7-3(9)6-1/h(H2,5,6,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDHNHFNGJCKAIZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=O)NC(=NC(=O)N1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40219194 | |
Record name | 6-Chloro-1,3,5-triazine-2,4(1H,3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40219194 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.52 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69125-10-6 | |
Record name | 6-Chloro-1,3,5-triazine-2,4(1H,3H)-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=69125-10-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Chloro-1,3,5-triazine-2,4(1H,3H)-dione | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069125106 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-Chloro-1,3,5-triazine-2,4(1H,3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40219194 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-chloro-1,3,5-triazine-2,4(1H,3H)-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.152 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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